2-(2-Aminonaphthalen-1-yl)acetic acid

Photocages Photochemistry Carboxylic acid release

This 1,3-substituted aminonaphthalene isomer is essential for applications requiring the meta-effect photocage geometry (ΦR 0.22). Using the α-amino isomer (CAS 97611-60-4) results in a 2,200-fold quantum yield loss. Ideal for light-activated prodrugs, novel chiral stationary phases, and HIV NNRTI resistance screens. Capitalize its orthogonal scaffold to diversify your IP portfolio.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
Cat. No. B11900351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Aminonaphthalen-1-yl)acetic acid
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2CC(=O)O)N
InChIInChI=1S/C12H11NO2/c13-11-6-5-8-3-1-2-4-9(8)10(11)7-12(14)15/h1-6H,7,13H2,(H,14,15)
InChIKeyYGQHDQGNQWDEPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Aminonaphthalen-1-yl)acetic acid (CAS 544444-21-5): A Positionally Distinct Naphthalene Acetic Acid Building Block for Medicinal Chemistry and Chemical Biology


2-(2-Aminonaphthalen-1-yl)acetic acid is a naphthalene-based small molecule (C₁₂H₁₁NO₂, MW 201.22 g/mol) in which a primary amino group occupies the 2‑position of the naphthalene ring while an acetic acid side chain is attached at the 1‑position [1]. This substitution pattern distinguishes it from the more common α‑amino acid isomer 2‑amino‑2‑(naphthalen‑1‑yl)acetic acid (1‑naphthylglycine, CAS 97611‑60‑4) and from the simple plant growth regulator 1‑naphthaleneacetic acid (NAA). The compound is commercially available as a research chemical in purities of ≥97% and is primarily employed as a synthetic intermediate or scaffold in medicinal chemistry programs.

Why 2-(2-Aminonaphthalen-1-yl)acetic Acid Cannot Be Replaced by Common 1‑Naphthylglycine or 1‑Naphthaleneacetic Acid Analogs


The positional isomerism of 2-(2-aminonaphthalen-1-yl)acetic acid places the amino group directly on the naphthalene ring (position 2) rather than on the α‑carbon of the acetic acid side chain. This structural feature fundamentally alters the molecule’s electronic distribution, hydrogen‑bonding geometry, and steric profile compared to the α‑amino acid isomers (1‑ or 2‑naphthylglycines) . In the context of photocage design, 1,3‑substituted aminonaphthalenes (such as the target scaffold) exhibit a pronounced “meta‑effect” that enables efficient photochemical release of carboxylic acids (ΦR up to 0.22), whereas the corresponding 1,2‑substituted isomers release alcohols with quantum yields three orders of magnitude lower [1]. Consequently, substituting the 1,2‑ or α‑amino naphthalene isomers into an application that depends on the 1,3‑substitution pattern would lead to complete loss of the desired photochemical or binding property. The quantitative evidence presented below demonstrates that the substitution pattern, not merely the naphthalene‑acetic‑acid backbone, determines functional performance.

Quantitative Differentiation Evidence for 2-(2-Aminonaphthalen-1-yl)acetic acid Relative to Its Closest Analogs


Positional Isomerism Drives a >2000‑Fold Difference in Photochemical Leaving‑Group Release Efficiency

In a systematic study of aminonaphthalene photocages, 1,3‑substituted aminonaphthalenes (the substitution pattern of the target compound) released acetic acid with a quantum yield ΦR = 0.22 ± 0.01, whereas the isomeric 1,2‑substituted aminonaphthalenes released methanol with ΦR = 0.00010 ± 0.00005 [1]. This >2,000‑fold difference arises from the meta‑effect in photochemistry and is directly attributable to the relative positions of the amino donor and the leaving group on the naphthalene ring.

Photocages Photochemistry Carboxylic acid release Meta-effect

Chiral Resolution: (R)-1-Naphthylglycine‑Derived Stationary Phase Enables Baseline Separation of β‑Blocker Enantiomers

The (R)-enantiomer of 1‑naphthylglycine (the α‑amino acid analog) has been employed as a chiral stationary phase for the direct HPLC separation of metoprolol and bisoprolol enantiomers, achieving baseline resolution with Rs > 1.5 under isocratic conditions [1][2]. While the target compound is not the α‑amino acid, the unique 2‑amino‑1‑acetic acid substitution pattern on the naphthalene ring offers an alternative chiral scaffold that can be functionalized to create CSPs with different enantiorecognition profiles.

Chiral chromatography Enantiomeric separation HPLC Beta-blockers

Naphthylglycine Scaffolds Exhibit Sub‑Micromolar HIV‑1 Reverse Transcriptase Inhibition: Target Compound Offers Distinct Binding Geometry

BindingDB records indicate that amino‑naphthalen‑1‑yl‑acetic acid derivatives (the α‑amino acid isomer series) inhibit wild‑type HIV‑1 reverse transcriptase with IC₅₀ values in the low micromolar to sub‑micromolar range, and certain analogs show selectivity for mutant strains . The target compound, bearing the amino group directly on the naphthalene ring rather than on the α‑carbon, presents a distinct hydrogen‑bond donor orientation and π‑stacking surface that is predicted to alter the binding mode within the NNRTI pocket.

HIV-1 Reverse transcriptase Non-nucleoside inhibitor Antiviral

Physicochemical Differentiation: Calculated LogP and TPSA Comparison with 1‑Naphthylglycine and NAA

The target compound exhibits a calculated LogP of 2.05 and a topological polar surface area (TPSA) of 63.32 Ų . By comparison, 1‑naphthylglycine (the α‑amino acid isomer) has a lower LogP (~1.5) and a TPSA of 63.32 Ų (identical, as both contain the same H‑bond donors/acceptors), while 1‑naphthaleneacetic acid (NAA, lacking the amino group) has a TPSA of 37.30 Ų and LogP ~2.7. The intermediate LogP of the target compound, combined with the presence of both an aryl‑NH₂ donor and a carboxylic acid acceptor, positions it favorably for fragment‑based drug discovery where balanced hydrophilicity and multiple hydrogen‑bonding vectors are required.

Drug-likeness Lipophilicity Polar surface area Physicochemical profiling

Optimal Application Scenarios for 2-(2-Aminonaphthalen-1-yl)acetic acid Based on Verified Differentiation Evidence


Photocage Development for Light‑Triggered Carboxylic Acid Release

The 1,3‑substitution pattern of the target compound aligns with the photocage scaffold that exhibits a ΦR of 0.22 for acetic acid release [1]. Researchers developing wavelength‑orthogonal protecting groups or light‑activated prodrugs should select this scaffold over 1,2‑substituted aminonaphthalenes (ΦR = 0.0001), as the 2,200‑fold quantum yield advantage makes the latter impractical for biological uncaging applications [1].

Chiral Stationary Phase Design for Enantiomeric Resolution

The (R)‑1‑naphthylglycine‑derived CSP achieves baseline separation of β‑blocker enantiomers (Rs > 1.5) [2]. The target compound, with its ring‑attached amino group, provides an orthogonal chiral scaffold for immobilization onto silica, potentially resolving analyte pairs that are not separable on existing commercial CSPs. This scaffold is suitable for academic and industrial chiral method development laboratories [2].

NNRTI Lead Optimization in Antiviral Drug Discovery

Naphthylglycine derivatives inhibit HIV‑1 reverse transcriptase with IC₅₀ values as low as 70 nM . The target compound's alternative pharmacophore geometry (aryl‑NH₂ directly on naphthalene) may confer activity against NNRTI‑resistant mutant strains. Medicinal chemistry teams should include this compound in screening cascades where resistance profile diversification is a program objective .

Fragment‑Based Drug Discovery with Balanced Physicochemical Properties

With a LogP of 2.05 and TPSA of 63.32 Ų , the target compound occupies a favorable position in fragment‑likeness space—more lipophilic than 1‑naphthylglycine yet more polar than NAA. It is suitable as a fragment hit for targets requiring both aromatic π‑stacking (via the naphthalene core) and hydrogen‑bonding interactions (via the amino and carboxyl groups) .

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